molecular formula C16H28O4 B1618414 4-Ethyl-2-methylideneoctanoic acid;methyl 2-methylprop-2-enoate CAS No. 25265-15-0

4-Ethyl-2-methylideneoctanoic acid;methyl 2-methylprop-2-enoate

Katalognummer: B1618414
CAS-Nummer: 25265-15-0
Molekulargewicht: 284.39 g/mol
InChI-Schlüssel: ULMABCGICJXLKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Ethyl-2-methylideneoctanoic acid;methyl 2-methylprop-2-enoate is a compound with the molecular formula C16H28O4 and a molecular weight of 284.39100. It is known for its unique structure and properties, which make it valuable in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2-methylideneoctanoic acid;methyl 2-methylprop-2-enoate typically involves the esterification of 4-Ethyl-2-methylideneoctanoic acid with methyl 2-methylprop-2-enoate. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes, where the reactants are combined in reactors under specific temperature and pressure conditions. The product is then purified through distillation or other separation techniques to achieve the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-Ethyl-2-methylideneoctanoic acid;methyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-Ethyl-2-methylideneoctanoic acid;methyl 2-methylprop-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Ethyl-2-methylideneoctanoic acid;methyl 2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Ethyl-2-methylideneoctanoic acid;methyl 2-methylprop-2-enoate stands out due to its unique combination of structural features and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .

Eigenschaften

CAS-Nummer

25265-15-0

Molekularformel

C16H28O4

Molekulargewicht

284.39 g/mol

IUPAC-Name

4-ethyl-2-methylideneoctanoic acid;methyl 2-methylprop-2-enoate

InChI

InChI=1S/C11H20O2.C5H8O2/c1-4-6-7-10(5-2)8-9(3)11(12)13;1-4(2)5(6)7-3/h10H,3-8H2,1-2H3,(H,12,13);1H2,2-3H3

InChI-Schlüssel

ULMABCGICJXLKI-UHFFFAOYSA-N

SMILES

CCCCC(CC)CC(=C)C(=O)O.CC(=C)C(=O)OC

Kanonische SMILES

CCCCC(CC)CC(=C)C(=O)O.CC(=C)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.